3,6-Dichloro-8-methylquinolin-4-amine

Medicinal Chemistry Structure-Activity Relationship Quinoline Derivatives

Researchers face a critical need for novel 4-aminoquinoline scaffolds that evade PfCRT-mediated chloroquine resistance. This compound features a unique 3,6-dichloro-8-methyl substitution pattern, distinct from conventional 7-chloro analogs. - Distinct Pharmacophore: The 3,6-dichloro motif is linked to superior antifungal activity, suggesting unique target engagement. - Resistance Circumvention: Designed for screening against chloroquine-resistant P. falciparum strains (K1, W2) where standard 7-chloro analogs fail. - Library-Ready: Supplied at high purity with a reactive 4-amine handle, enabling rapid SAR exploration via amide coupling or cross-coupling reactions.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.088
CAS No. 1209434-94-5
Cat. No. B595669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-8-methylquinolin-4-amine
CAS1209434-94-5
Synonyms4-Amino-3,6-dichloro-8-methylquinoline
Molecular FormulaC10H8Cl2N2
Molecular Weight227.088
Structural Identifiers
SMILESCC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3,(H2,13,14)
InChIKeyMTVNIZVMVOSLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-8-methylquinolin-4-amine Properties and Procurement


3,6-Dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) is a synthetic halogenated 4-aminoquinoline derivative with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . This compound features a unique substitution pattern on the quinoline core: chlorine atoms at positions 3 and 6, a methyl group at position 8, and a primary amine at position 4. This specific 3,6-dichloro substitution pattern is notable because 3,6-dichloro-8-quinolinol analogs have been reported as the most fungitoxic compounds within their structural class, suggesting that the 3,6-dichloro motif may confer enhanced bioactivity [1]. As a research chemical, it is typically supplied at ≥95% to ≥99% purity and serves as a versatile intermediate in medicinal chemistry, particularly in the development of novel antimalarial, antibacterial, and antifungal agents .

Quinoline scaffold for medicinal chemistry studies
3,6-Dichloro substitution pattern (reported fungitoxic motif)
Ready procurement at research-grade purity

Why This 4-Aminoquinoline Cannot Be Substituted


Generic substitution among 4-aminoquinoline derivatives is scientifically invalid due to the extreme sensitivity of biological activity to substitution patterns. The 4-aminoquinoline scaffold exhibits profound structure-activity relationships (SAR) wherein minor modifications to the quinoline ring can dramatically alter potency, resistance profiles, and target engagement [1]. For instance, chloroquine (7-chloro-4-aminoquinoline) is highly effective against drug-sensitive Plasmodium falciparum but shows complete cross-resistance in chloroquine-resistant strains, whereas alternative substitution patterns can circumvent resistance mechanisms [2]. The specific 3,6-dichloro-8-methyl substitution pattern of 3,6-dichloro-8-methylquinolin-4-amine distinguishes it fundamentally from common analogs such as chloroquine, amodiaquine (7-chloro-4-aminoquinoline with aromatic side chain), and primaquine (8-aminoquinoline with 6-methoxy). Importantly, 3,6-dihalogenated quinoline derivatives have demonstrated superior antifungal activity compared to other halogenation patterns, with 3,6-dichloro-8-quinolinol identified as the most fungitoxic analog in its class [3]. This precedent underscores that the 3,6-dichloro substitution motif confers unique bioactivity not present in 7-chloro or unsubstituted analogs. Consequently, substituting this compound with a generic 4-aminoquinoline would compromise the specific physicochemical and biological properties conferred by its unique substitution pattern.

This Compound
Typical 7‑Chloro 4‑Aminoquinolines
3,6-Dichloro-8-methyl substitution
7-Chloro substitution; activity profile may differ
4-Amino group without bulky side chain
Diethylaminopentylamino side chain (chloroquine)
3,6-Dichloro motif may confer unique antifungal activity
7-Chloro pattern associated with cross‑resistance in antimalarial models

Quantitative Evidence for Compound Selection


Structural Differentiation vs. 7-Chloro 4-Aminoquinolines

3,6-Dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) differs structurally from the archetypal antimalarial chloroquine (7-chloro-4-aminoquinoline) in three critical positions: it contains two chlorine atoms at positions 3 and 6 (rather than one at position 7), a methyl group at position 8 (absent in chloroquine), and lacks the diethylaminopentylamino side chain characteristic of chloroquine. The 3,6-dichloro substitution motif is particularly significant because studies on 8-quinolinol derivatives have demonstrated that 3,6-dichloro-8-quinolinol is the most fungitoxic analog within its halogenated quinoline series, outperforming other halogenation patterns including monochloro and dibromo variants [1]. While direct comparative antimalarial data for this specific compound are not publicly available, the well-established structure-activity relationships for 4-aminoquinolines indicate that the 7-chloro group of chloroquine is critical for its antimalarial activity, and alternative substitution patterns can modulate potency and resistance profiles [2]. The 3,6-dichloro-8-methyl configuration represents a distinct pharmacophore that warrants evaluation in antimalarial screening programs targeting chloroquine-resistant strains.

Structural Differentiation
Class-level inference
3,6-Dichloro-8-methyl vs. 7-chloro substitution
Supports SAR-based screening selection
Direct comparative data not available
Medicinal Chemistry Structure-Activity Relationship Quinoline Derivatives

Antimalarial Activity Potential from 8-Quinolinamine Class

While no direct antimalarial IC50 data are available for 3,6-dichloro-8-methylquinolin-4-amine specifically, the compound belongs to the 8-quinolinamine structural class, which has demonstrated potent in vitro antimalarial activity. In a comprehensive study of synthesized 8-quinolinamines, the compound class exhibited IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive Plasmodium falciparum D6 strain and 22 to 4760 ng/mL against drug-resistant P. falciparum W2 strain [1]. Notably, the most promising 8-quinolinamine analogs achieved complete cure in Swiss mice infected with drug-sensitive Plasmodium berghei at 25 mg/kg/day and against multidrug-resistant Plasmodium yoelii nigeriensis at 50 mg/kg/day [1]. The 3,6-dichloro substitution pattern present in the target compound is distinct from the 5-alkoxy, 4-methyl, and 2-tert-butyl substitutions evaluated in that study, suggesting that this compound may exhibit a unique activity profile within the 8-quinolinamine class. For context, chloroquine typically demonstrates IC50 values in the range of 10-30 nM against sensitive strains but loses potency (>100 nM) against resistant strains , whereas novel 4-aminoquinoline derivatives with alternative substitution patterns have achieved IC50 values as low as 0.17-0.22 µM against chloroquine-resistant K1 strains [2].

Class Antimalarial IC₅₀
Class-level inference
20–4760 ng/mL (D6/W2 strains)
Supports antimalarial screening context
Direct IC₅₀ for target compound not available
Antimalarial Plasmodium falciparum Drug Discovery

Predicted Toxicological Profile vs. Known Antimalarials

Computational toxicology predictions for 3,6-dichloro-8-methylquinolin-4-amine indicate a favorable preliminary safety profile. The compound is predicted to be non-mutagenic and non-toxic for developmental toxicity potential, with non-irritant properties for skin and non-sensitizer classification [1]. The only adverse prediction noted is ocular irritancy, a common characteristic among quinoline derivatives. This predicted profile compares favorably to known 4-aminoquinoline antimalarials: chloroquine is associated with well-documented ocular toxicity (retinopathy) with long-term use, occurring in approximately 0.3-0.7% of patients after cumulative doses exceeding 100 g [2]. Amodiaquine has been associated with severe hepatotoxicity and agranulocytosis, limiting its prophylactic use. Primaquine carries a risk of hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals, affecting approximately 400 million people worldwide [3]. The absence of predicted mutagenicity and developmental toxicity for 3,6-dichloro-8-methylquinolin-4-amine, combined with its non-sensitizer and non-skin irritant properties, suggests that this compound may offer a superior safety margin for research and development applications.

Predicted Safety Profile
Class-level inference
Non-mutagenic, non-toxic (developmental); ocular irritant
Supports early-stage safety endpoint review
Computational prediction; confirmatory assays needed
Toxicology Drug Safety Computational Prediction

Synthetic Accessibility and Purity Specifications

3,6-Dichloro-8-methylquinolin-4-amine is commercially available as a research chemical with defined purity specifications, typically supplied at ≥95% to ≥99% purity . The compound's synthetic accessibility leverages well-established routes for 4-aminoquinoline synthesis, most commonly via nucleophilic aromatic substitution (SNAr) between 4-chloroquinolines and amine substrates under conventional or microwave-assisted heating [1]. The 3,6-dichloro substitution pattern can be introduced through halogenation of appropriate quinoline precursors, and the 8-methyl group is typically incorporated during quinoline ring construction via Skraup or Doebner-Miller type syntheses. This compound offers advantages as a synthetic intermediate because the 4-amino group provides a reactive handle for further derivatization, enabling the synthesis of diverse compound libraries through amide coupling, sulfonylation, or reductive amination. Unlike custom-synthesized research compounds that may require weeks to months for production, 3,6-dichloro-8-methylquinolin-4-amine is available for immediate procurement from multiple chemical suppliers, facilitating rapid initiation of research programs .

Purity & Availability
Supporting evidence
≥95–99% purity; commercially available
Enables rapid medicinal chemistry initiation
4-Amino handle for derivatization
Organic Synthesis Chemical Procurement Research Intermediate

Broad-Spectrum Antimicrobial Potential of 8-Quinolinamines

The 8-quinolinamine structural class, to which 3,6-dichloro-8-methylquinolin-4-amine belongs, has demonstrated broad-spectrum antimicrobial activity beyond antimalarial applications. In a comprehensive evaluation of synthesized 8-quinolinamines, compounds exhibited promising antifungal activities with IC50 values ranging from 4.93-19.38 μg/mL against Candida albicans, 3.96-19.22 μg/mL against Candida glabrata, 2.89-18.95 μg/mL against Candida krusei, 0.67-18.64 μg/mL against Cryptococcus neoformans, and 6.0-19.32 μg/mL against Aspergillus fumigatus [1]. Antibacterial activities were also observed, with IC50 values ranging from 1.33-18.9 μg/mL against Staphylococcus aureus, 1.38-15.34 μg/mL against methicillin-resistant S. aureus (MRSA), and 3.12-20 μg/mL against Mycobacterium intracellulare [1]. Notably, none of the evaluated 8-quinolinamines exhibited cytotoxicity, establishing this scaffold as a promising structural class for antiparasitic and antimicrobial development. The 3,6-dichloro substitution pattern in the target compound may further enhance antimicrobial potency, as evidenced by the superior antifungal activity of 3,6-dichloro-8-quinolinol compared to other halogenated analogs [2].

Class Antimicrobial IC₅₀
Class-level inference
Antifungal 0.67–19.38 µg/mL; antibacterial 1.33–20 µg/mL
Supports antimicrobial screening context
No cytotoxicity observed in class
Antimicrobial Antifungal Broad-Spectrum Anti-infective

Research and Industrial Applications


Antimalarial Screening Against Chloroquine-Resistant Strains

Based on the well-established antimalarial activity of the 8-quinolinamine scaffold (IC50 range: 20-4760 ng/mL against drug-sensitive and drug-resistant P. falciparum strains) and the unique 3,6-dichloro substitution pattern that distinguishes this compound from conventional 7-chloro 4-aminoquinolines [1], 3,6-dichloro-8-methylquinolin-4-amine is recommended for inclusion in antimalarial screening cascades. The compound's distinct pharmacophore may circumvent existing chloroquine resistance mechanisms, which are mediated by mutations in the PfCRT transporter that specifically recognize the 7-chloro-4-aminoquinoline motif. Given that novel 4-aminoquinoline derivatives with alternative substitution patterns have achieved IC50 values as low as 0.17 µM against chloroquine-resistant K1 strains [2], this compound warrants evaluation in both chloroquine-sensitive (3D7, D6) and chloroquine-resistant (K1, W2, Dd2) P. falciparum strain panels. Researchers should prioritize head-to-head comparisons with chloroquine, amodiaquine, and piperaquine to quantify resistance indices and establish differentiation.

Broad-Spectrum Antimicrobial Screening

The 8-quinolinamine scaffold has demonstrated potent broad-spectrum antimicrobial activity with favorable selectivity indices. Published data show antifungal IC50 values as low as 0.67 μg/mL against Cryptococcus neoformans and antibacterial IC50 values as low as 1.33 μg/mL against Staphylococcus aureus, including activity against methicillin-resistant S. aureus (MRSA) with IC50 values ranging from 1.38-15.34 μg/mL [1]. Importantly, these activities were achieved without observable cytotoxicity. The 3,6-dichloro substitution pattern present in 3,6-dichloro-8-methylquinolin-4-amine has been specifically associated with enhanced antifungal activity in related quinoline scaffolds, with 3,6-dichloro-8-quinolinol identified as the most fungitoxic analog in its class [2]. This compound is therefore recommended for inclusion in antimicrobial screening programs targeting drug-resistant fungal pathogens (Candida auris, azole-resistant Candida species, Cryptococcus neoformans) and Gram-positive bacterial pathogens (MRSA, vancomycin-intermediate S. aureus). Minimum inhibitory concentration (MIC) determinations against WHO priority pathogen lists would establish the compound‘s therapeutic potential.

Scaffold for Structure-Activity Relationship Studies

3,6-Dichloro-8-methylquinolin-4-amine serves as an ideal starting scaffold for systematic structure-activity relationship (SAR) studies due to its multiple modifiable positions and favorable predicted safety profile (non-mutagenic, non-developmental toxicant, non-skin sensitizer) [1]. The 4-amino group provides a reactive handle for introducing diverse side chains via amide coupling, sulfonylation, or reductive amination, enabling exploration of the side-chain SAR that is critical for modulating potency, selectivity, and pharmacokinetic properties [2]. The 3- and 6-chloro substituents can be replaced or further functionalized through palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to generate focused libraries with varied electronic and steric properties. The 8-methyl group influences lipophilicity and metabolic stability, and its position adjacent to the quinoline nitrogen may affect heme binding, a key mechanism of action for antimalarial 4-aminoquinolines [3]. This compound‘s commercial availability at ≥95-99% purity enables rapid library synthesis without the delays associated with de novo scaffold construction.

Early-Stage Safety Assessment for Lead Optimization

The favorable computational toxicology profile of 3,6-dichloro-8-methylquinolin-4-amine—specifically its predicted non-mutagenicity, lack of developmental toxicity, and absence of skin sensitization—positions this compound as a low-risk starting point for lead optimization programs [1]. In contrast to clinically used 4-aminoquinolines, which carry significant safety liabilities including chloroquine retinopathy (0.3-0.7% incidence after long-term use), amodiaquine hepatotoxicity and agranulocytosis, and primaquine-induced hemolytic anemia in G6PD-deficient individuals [2], this compound's predicted profile suggests a more favorable therapeutic window. Researchers should prioritize in vitro safety pharmacology assessments including hERG channel inhibition (to evaluate cardiovascular risk), cytochrome P450 inhibition/induction (to assess drug-drug interaction potential), and Ames testing (to confirm non-mutagenicity). The compound‘s sole predicted adverse property—ocular irritancy—is manageable in research settings and can be addressed through appropriate handling protocols. This favorable safety profile, combined with the scaffold‘s demonstrated antimicrobial and antimalarial potential, makes 3,6-dichloro-8-methylquinolin-4-amine an attractive candidate for lead optimization.

Application
Selection Property
Validation Focus
Antimalarial screening (CQ-resistant strains)
3,6-Dichloro substitution pattern
Resistance index vs. chloroquine in P. falciparum panels
Broad‑spectrum antimicrobial screening
8‑Quinolinamine scaffold activity
MIC against WHO priority fungal/bacterial pathogens
SAR library synthesis
Reactive 4‑amino handle; multiple modifiable positions
Derivative potency and selectivity profiling
Early‑stage safety endpoint review
Predicted non‑mutagenic/non‑toxic profile
hERG, CYP inhibition, Ames confirmation

Technical Documentation Hub

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15 linked technical documents
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